molecular formula C9H15BN2O4 B11822258 (3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid

(3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid

Cat. No.: B11822258
M. Wt: 226.04 g/mol
InChI Key: IEBYUHKGRXFNIV-UHFFFAOYSA-N
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Description

(3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with ethoxycarbonyl, ethyl, and methyl groups, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method includes the reaction of ethyl acetoacetate with hydrazine to form the pyrazole ring, followed by alkylation to introduce the ethyl and methyl groups. The boronic acid group can then be introduced via a borylation reaction using a suitable boron reagent .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles/Electrophiles: For substitution reactions on the pyrazole ring.

Major Products

    Coupled Products: From Suzuki–Miyaura coupling.

    Boronic Esters/Borates: From oxidation reactions.

    Substituted Pyrazoles: From substitution reactions.

Scientific Research Applications

(3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling but lacks the pyrazole ring.

    (4-Methoxyphenyl)boronic Acid: Similar in structure but with a methoxy group instead of the pyrazole ring.

    (3-Carboxyphenyl)boronic Acid: Contains a carboxyl group instead of the ethoxycarbonyl group.

Uniqueness

(3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable compound for specific synthetic applications where these properties are desired.

Properties

Molecular Formula

C9H15BN2O4

Molecular Weight

226.04 g/mol

IUPAC Name

(3-ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C9H15BN2O4/c1-4-6-7(10(14)15)8(11-12(6)3)9(13)16-5-2/h14-15H,4-5H2,1-3H3

InChI Key

IEBYUHKGRXFNIV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N(N=C1C(=O)OCC)C)CC)(O)O

Origin of Product

United States

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